Hsd17B13-IN-57

NAFLD NASH Metabolic Disease

Hsd17B13-IN-57 (Compound 93) is a research-grade, dichlorophenol-based inhibitor of HSD17B13 (IC50 ≤ 0.1 µM). Its unique scaffold distinguishes it from other chemotypes, making it a critical tool for SAR studies and target validation in NAFLD, NASH, and DILI research. Essential for reproducible comparative studies against high-potency inhibitors like BI-3231. Confirm batch-specific purity and solubility to ensure experimental consistency.

Molecular Formula C24H16Cl2F3N3O5
Molecular Weight 554.3 g/mol
Cat. No. B15137394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-57
Molecular FormulaC24H16Cl2F3N3O5
Molecular Weight554.3 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC(=C2C(=O)N(C1=O)CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl
InChIInChI=1S/C24H16Cl2F3N3O5/c1-31-17-7-4-6-16(30-21(34)13-9-14(25)20(33)15(26)10-13)19(17)22(35)32(23(31)36)11-12-5-2-3-8-18(12)37-24(27,28)29/h2-10,33H,11H2,1H3,(H,30,34)
InChIKeyBSIBEGKVMGTRRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Profile: Hsd17B13-IN-57, a Dichlorophenol HSD17B13 Inhibitor


Hsd17B13-IN-57 (Compound 93) is a dichlorophenol-based small molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet-associated enzyme implicated in the pathogenesis of NAFLD, NASH, and DILI [1]. It is a research-grade compound derived from the 'Hsd17B13-IN' series, which collectively target the HSD17B13 enzyme. Its specific structural class, the dichlorophenol scaffold, distinguishes it from many other HSD17B13 inhibitors in development, such as the BI-3231 or 'IN-104' series . As a research tool, it is primarily intended for in vitro and in vivo studies to elucidate the role of HSD17B13 in hepatic lipid metabolism and disease progression [1].

Critical Procurement Considerations: Why Hsd17B13-IN-57 Is Not Interchangeable with Other HSD17B13 Inhibitors


Despite sharing the same molecular target, HSD17B13 inhibitors are not generic equivalents. Their performance is dictated by specific chemical architecture (e.g., dichlorophenol vs. other chemotypes) and corresponding structure-activity relationship (SAR) properties [1]. The 'Hsd17B13-IN' series itself encompasses a wide range of potencies, from low nanomolar (e.g., HSD17B13-IN-9 with an IC50 of 10 nM) to sub-micromolar, and differing selectivity profiles against off-targets like HSD17B4 or HSD17B11 [2]. Substituting Hsd17B13-IN-57 with a structurally distinct compound like BI-3231 (which has a different chemotype and an IC50 of ~1 nM) without proper validation would compromise experimental reproducibility and confound data interpretation in target validation or drug discovery programs. The specific quantitative parameters of Hsd17B13-IN-57 outlined below are essential for ensuring scientific rigor and comparability across studies.

Quantitative Evidence Guide: Hsd17B13-IN-57 Performance vs. Key Comparators


Enzymatic Potency: Hsd17B13-IN-57 IC50 Against Estradiol vs. High-Potency Comparators

Hsd17B13-IN-57 (Compound 93) exhibits an IC50 value of ≤ 0.1 μM for inhibiting the oxidation of estradiol by HSD17B13 [1]. This places it within a sub-micromolar potency class, which is distinct from, and less potent than, optimized lead-like molecules in the field. For example, BI-3231 (a clinical-stage inhibitor) demonstrates an IC50 of 1 nM against the human enzyme, representing a potency difference of approximately two orders of magnitude . Similarly, the advanced compound HSD17B13-IN-104 shows an IC50 of 2.5 nM [2]. This quantitative distinction is critical for users requiring a tool compound with moderate affinity, as opposed to a highly potent, tight-binding inhibitor that may exhibit different binding kinetics or in vivo pharmacology.

NAFLD NASH Metabolic Disease Enzymatic Assay Inhibitor

Chemical Scaffold: Hsd17B13-IN-57 (Dichlorophenol) vs. Alternative Chemotypes (e.g., BI-3231)

Hsd17B13-IN-57 is classified as a dichlorophenol derivative (IUPAC: 3,5-dichloro-4-hydroxy-N-[1-methyl-2,4-dioxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide) and is derived from the patent WO2022103960A1, which specifically protects this structural class [1]. This is a key differentiator from other leading HSD17B13 inhibitors. For instance, BI-3231 belongs to a different chemical series entirely, and HSD17B13-IN-105 is a distinct compound (EX.87) with its own selective profile . The dichlorophenol moiety is a defining structural feature that imparts specific physicochemical properties and binding interactions with the HSD17B13 active site, which may influence parameters like solubility, permeability, and metabolic stability. Procurement of this specific compound is necessary for studies investigating the dichlorophenol SAR or for projects requiring a tool compound from this patent-defined chemical space.

Medicinal Chemistry Chemical Probe Structure-Activity Relationship SAR Chemotype

Product Availability: Hsd17B13-IN-57 as a Research-Grade Dichlorophenol Probe

Hsd17B13-IN-57 is commercially available as a research-grade small molecule from multiple vendors (e.g., TargetMol, MedChemExpress), with a molecular formula of C24H16Cl2F3N3O5 and a molecular weight of 554.30 g/mol [1]. This commercial availability positions it as a viable and accessible tool for academic and industrial research. While other dichlorophenol-based inhibitors exist within the same patent (WO2022103960A1), Hsd17B13-IN-57 (Compound 93) is specifically identified and offered, making it a concrete and citable probe for publication . Its availability contrasts with many proprietary or early-stage compounds (e.g., INI-822, HSD17B13-IN-104) which may not be commercially available or may have restricted access. This ensures researchers can obtain and use Hsd17B13-IN-57 with standard Material Transfer Agreements for preclinical investigations into NAFLD, NASH, or DILI [1].

Research Tool Chemical Probe Supplier Procurement NAFLD

Optimal Research Application Scenarios for Hsd17B13-IN-57


SAR and Medicinal Chemistry Studies of the Dichlorophenol Series

Given its defined structure as a dichlorophenol-based inhibitor from the WO2022103960A1 patent, Hsd17B13-IN-57 is optimally used as a reference compound or starting point for structure-activity relationship (SAR) studies within this specific chemical class [1]. Medicinal chemists can use its published IC50 (≤0.1 μM) as a benchmark to evaluate the impact of synthetic modifications on potency and selectivity against HSD17B13 [2].

Target Validation in Cell-Based Models of NAFLD/NASH

Hsd17B13-IN-57 is a suitable tool compound for in vitro target validation studies using hepatocyte cell lines or primary cells to investigate the functional consequences of HSD17B13 inhibition on lipid accumulation, steatosis, and inflammation [1]. Its sub-micromolar potency allows for establishing a clear dose-response relationship without immediate saturation, enabling the study of partial target engagement effects [2].

Benchmarking Against More Potent Inhibitors in Comparative Biology

The significant potency difference between Hsd17B13-IN-57 (IC50 ~100 nM) and advanced inhibitors like BI-3231 (IC50 ~1 nM) makes it a valuable control for comparative biological studies [1][2]. Researchers can use Hsd17B13-IN-57 to assess whether a lower level of target inhibition is sufficient to produce a desired phenotypic effect, or to demonstrate the superior efficacy of a high-potency compound, thus contextualizing the value of potency optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsd17B13-IN-57

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.